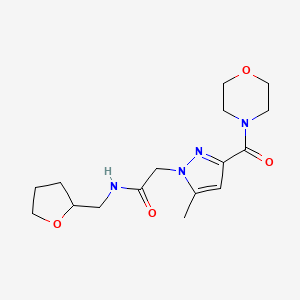

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound is a pyrazole-based acetamide derivative featuring a morpholine-4-carbonyl group at the 3-position of the pyrazole ring and a tetrahydrofuran (THF) methyl substituent on the acetamide nitrogen. Its molecular framework combines heterocyclic motifs (pyrazole, morpholine, and THF) that are frequently employed in medicinal chemistry due to their favorable pharmacokinetic and pharmacodynamic properties.

Synthetic routes for analogous compounds often involve coupling pyrazole carboxylic acid derivatives with substituted acetamides via carbodiimide-mediated reactions, as seen in the synthesis of morpholine-containing acetamides in . Structural characterization typically employs crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name |

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-12-9-14(16(22)19-4-7-23-8-5-19)18-20(12)11-15(21)17-10-13-3-2-6-24-13/h9,13H,2-8,10-11H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYXBFMHVPEREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2CCCO2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholine-4-carbonyl group and the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic substitution reactions may occur at various positions on the pyrazole ring or the morpholine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The morpholine and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related acetamide derivatives:

Key Observations:

Pyrazole vs. Indolinone Cores: The target compound’s pyrazole ring is smaller and more rigid than the indolinone cores in . This may reduce off-target interactions compared to the indolinone derivatives, which show variable pIC50 values (5.408–5.797) likely tied to kinase inhibition .

Morpholine Carbonyl vs. Isoxazole/Isoxazoline Groups :

- The morpholine-4-carbonyl group in the target compound improves solubility compared to the lipophilic isoxazole-methyl groups in . However, the latter may enhance membrane permeability in hydrophobic environments .

THF-Methyl vs. In contrast, quinoline and pyridine substituents () may enhance π-π stacking but increase metabolic liability .

Morpholine Carboxamide Analogues: The benzimidazole-furan-morpholine derivative in shares the morpholine carboxamide motif with the target compound, suggesting shared applications in kinase or protease inhibition.

Impact of Cyano vs. Pyrazole-Morpholine Groups: The cyano-substituted acetamide in lacks the pyrazole-morpholine pharmacophore, likely resulting in lower binding affinity for targets requiring heterocyclic recognition .

Research Findings and Implications

- Solubility and Bioavailability: The morpholine and THF groups in the target compound likely enhance aqueous solubility compared to analogs with aromatic substituents (e.g., quinoline in ). This aligns with trends observed in morpholine-containing drugs like aprepitant .

- Synthetic Flexibility : The pyrazole-morpholine scaffold allows modular substitution, as demonstrated in and , enabling optimization for target selectivity .

Biological Activity

The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of derivatives, characterized by its unique substitution pattern that influences its biological activity. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

- Introduction of Morpholine Group : The pyrazole intermediate reacts with morpholine and a suitable carbonyl source.

- Attachment of Tetrahydrofuran Group : This step may involve nucleophilic substitution reactions.

- Final Acetylation : The last step involves acetylation to yield the desired compound.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could have implications in treating diseases such as cancer and viral infections .

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways .

Pharmacological Studies

Recent studies have highlighted the compound's promising pharmacological properties:

- Antiviral Activity : Research indicates that derivatives of pyrazole compounds exhibit antiviral activity against β-coronaviruses, suggesting potential applications in combating viral infections .

- Antimicrobial Properties : Preliminary tests show that related compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

Several studies have explored the biological effects of similar compounds:

-

Study on Pyrazolo Derivatives : A study found that specific pyrazolo derivatives showed significant inhibition against CSNK2A2, a kinase implicated in various cancers. The modifications in the structure enhanced both potency and selectivity .

Compound CSNK2A2 Activity (fold increase) 14 4-fold increase 15 <3-fold decrease - Antimicrobial Testing : Another research focused on the antimicrobial activity of pyrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics from this class of compounds .

Comparative Analysis

The unique structure of this compound sets it apart from other similar compounds. Its distinct substitution pattern may enhance binding affinity to biological targets compared to other pyrazole derivatives.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Compound A | Contains triazole group | Antiviral |

| Compound B | Lacks morpholine group | Lower enzyme inhibition |

| This Compound | Morpholine & tetrahydrofuran | High enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-methyl-1H-pyrazole derivatives) with a chloroacetamide precursor in the presence of a base like K₂CO₃ in DMF at room temperature . The morpholine-4-carbonyl group is introduced via acylation using morpholine and a coupling agent (e.g., chloroacetyl chloride), followed by purification through recrystallization or column chromatography. Key parameters include stoichiometric control (1.1–1.2 equivalents of alkylating agents), solvent polarity, and reaction time (3–5 hours for reflux conditions) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodological Answer : Structural validation requires a combination of:

- 1H NMR : To confirm proton environments (e.g., pyrazole C–H, morpholine N–CH₂, and tetrahydrofuran methylene groups) .

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N–H bonds .

- LC-MS : For molecular ion peak confirmation and purity assessment (>95%) .

- Elemental Analysis : To verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the standard protocols for assessing solubility and stability in preclinical studies?

- Methodological Answer : Solubility is tested in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy at 25°C. Stability studies involve HPLC analysis under accelerated conditions (40°C/75% RH for 4 weeks) to detect degradation products. For hydrolytic stability, incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Advanced Research Questions

Q. How can molecular docking be utilized to predict target binding affinity and guide SAR studies?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or GPCRs). Parameters include:

- Grid Box Size : Adjusted to cover the binding pocket (e.g., 20 ų for ATP-binding sites).

- Scoring Functions : Evaluate binding energy (ΔG ≤ −7 kcal/mol suggests strong affinity).

- SAR Insights : Modify the tetrahydrofuran or morpholine moieties to assess steric/electronic effects on binding .

Q. What strategies mitigate low yields in the coupling of the tetrahydrofuran-methylacetamide moiety?

- Methodological Answer : Low yields often arise from steric hindrance. Strategies include:

- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 12 hours) and improve efficiency .

- Protecting Groups : Temporarily protect the morpholine carbonyl with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How can researchers resolve discrepancies in biological activity data across different assays?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.